molecular formula C15H15NO3 B1358056 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine CAS No. 39574-38-4

2-(3,4-Dimethoxybenzoyl)-4-methylpyridine

Cat. No. B1358056
CAS RN: 39574-38-4
M. Wt: 257.28 g/mol
InChI Key: URIOOLZGAJFTDD-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethoxybenzoyl)-4-methylpyridine” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), substituted at the 2-position with a 3,4-dimethoxybenzoyl group and at the 4-position with a methyl group .


Synthesis Analysis

While specific synthesis methods for “2-(3,4-Dimethoxybenzoyl)-4-methylpyridine” were not found, a related compound, “3-[2-(3,4-dimethoxybenzoyl)-4,5- dimethoxyphenyl]-pentan-2-one”, can be synthesized from a compound of the general formula (II) and subjecting the thus-obtained compound of the general formula (IV) to hydrolysis .

Scientific Research Applications

Hydrogen Bonded Supramolecular Association

Research has shown that compounds related to 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine, such as 2-amino-4-methylpyridinium salts, exhibit hydrogen-bonded supramolecular associations. These salts form organic acids and bases through proton transfer, creating supramolecular architectures through extensive classical hydrogen bonds and noncovalent interactions. This understanding is crucial for applications in crystal engineering and pharmaceutical design (Khalib et al., 2014).

Photochemical Dimerization

Compounds related to 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine, like 2-aminopyridines, have been studied for their photochemical dimerization properties. This process, which involves ultraviolet irradiation, results in the formation of unique photodimers, relevant for the understanding of molecular interactions and photoreactivity in chemical synthesis (Taylor & Kan, 1963).

Molecular and Crystal Structure

Studies on similar compounds, like 2-amino-6-methylpyridinium salts, have provided insights into molecular and crystal structures. These findings are significant in the context of crystallography and materials science, as they reveal the role of weak and strong noncovalent interactions in crystal packing, thereby influencing the material properties (Thanigaimani et al., 2015).

Conformational Effects in Coordination Chemistry

Research on amine adducts of porphinato carbonylruthenium(II), which include compounds like 4-methylpyridine, has provided valuable insights into conformational effects and dynamics in coordination chemistry. These findings have implications for understanding the molecular geometry and stability in various ligand-metal complexes, which is crucial in catalysis and bioinorganic chemistry (Faller, 1979).

Synthesis of Dihydrobenzo and Benzo Oxazine Derivatives

The synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives through a process involving compounds like 2-aminopyridines is an area of research with significant implications in organic synthesis and pharmaceutical development (Gabriele et al., 2006).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-7-16-12(8-10)15(17)11-4-5-13(18-2)14(9-11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIOOLZGAJFTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxybenzoyl)-4-methylpyridine

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